benzo[d][1,3]dioxol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
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Description
The compound “benzo[d][1,3]dioxol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone” is a complex organic molecule. It consists of a benzo[d][1,3]dioxol-5-yl group, a 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl group, and a methanone group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a benzo[d][1,3]dioxol-5-yl group, a 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl group, and a methanone group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its complex structure. For instance, the compound has a molecular weight of 370.3527 .Future Directions
Mechanism of Action
Target of Action
The compound contains a 1,3-benzodioxole moiety , which is found in a variety of bioactive compounds, including pesticides and pharmaceuticals . It also contains a 1,2,3-triazole ring, which is known to exhibit various biological activities such as antibacterial, antifungal, and antitumor effects . The specific targets of this compound would depend on the exact configuration and functional groups present.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-19(14-6-7-17-18(8-14)26-12-25-17)22-9-15(10-22)23-11-16(20-21-23)13-4-2-1-3-5-13/h1-8,11,15H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUMQQCKAQPUSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)N4C=C(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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